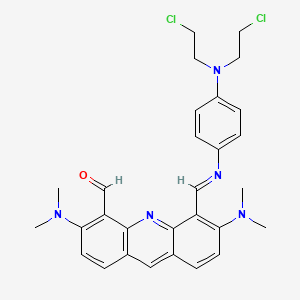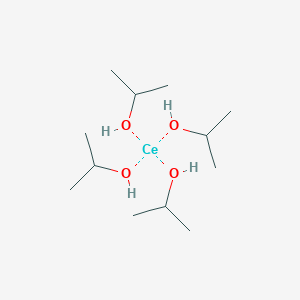
Cerium(IV) isopropoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraisopropoxycerium, also known as cerium(IV) isopropoxide, is a chemical compound with the molecular formula Ce(OCH(CH3)2)4. It is an organocerium compound where cerium is bonded to four isopropoxide groups. This compound is known for its utility in various chemical reactions and applications, particularly in the field of materials science and catalysis.
Métodos De Preparación
Tetraisopropoxycerium can be synthesized through the reaction of cerium(IV) chloride with isopropanol in the presence of a base such as ammonia. The reaction typically proceeds as follows: [ \text{CeCl}_4 + 4 \text{(CH}_3\text{)CH(OH)} \rightarrow \text{Ce(OCH(CH}_3\text{)}_2\text{)}_4 + 4 \text{HCl} ]
In industrial settings, the production of tetraisopropoxycerium involves similar methods but on a larger scale, ensuring the purity and consistency of the product. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Tetraisopropoxycerium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cerium dioxide (CeO2), a material with significant catalytic properties.
Hydrolysis: When exposed to water, tetraisopropoxycerium hydrolyzes to form cerium dioxide and isopropanol. [ \text{Ce(OCH(CH}_3\text{)}_2\text{)}_4 + 2 \text{H}_2\text{O} \rightarrow \text{CeO}_2 + 4 \text{(CH}_3\text{)CH(OH)} ]
Common reagents used in these reactions include water for hydrolysis and oxygen or other oxidizing agents for oxidation. The major products formed from these reactions are cerium dioxide and isopropanol.
Aplicaciones Científicas De Investigación
Tetraisopropoxycerium has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including the diastereoselective pinacol coupling.
Materials Science: It is employed in the synthesis of cerium dioxide nanoparticles, which have applications in catalysis, chemical mechanical planarization, and environmental remediation
Biomedical Applications: Cerium dioxide nanoparticles derived from tetraisopropoxycerium are explored for their potential in bone tissue engineering, regenerative medicine, wound healing, antibacterial treatments, and anticancer therapy.
Mecanismo De Acción
The mechanism by which tetraisopropoxycerium exerts its effects is primarily through its ability to form cerium dioxide nanoparticles. These nanoparticles have unique properties due to the coexistence of Ce3+ and Ce4+ oxidation states, which facilitate the formation of oxygen vacancies and defect states. These properties confer high reactivity and oxygen buffering capacity, making them effective catalysts for oxidation and reduction reactions .
Comparación Con Compuestos Similares
Tetraisopropoxycerium can be compared with other metal alkoxides such as titanium isopropoxide and aluminum isopropoxide. While all these compounds are used in catalysis and materials science, tetraisopropoxycerium is unique due to the specific properties of cerium dioxide nanoparticles, such as their high oxygen storage capacity and redox activity. Similar compounds include:
Titanium isopropoxide (Ti(OCH(CH3)2)4): Used in the synthesis of titanium dioxide.
Aluminum isopropoxide (Al(OCH(CH3)2)3): Used in the preparation of alumina and as a catalyst in organic synthesis
Tetraisopropoxycerium stands out due to its applications in advanced materials and biomedical fields, leveraging the unique properties of cerium dioxide nanoparticles.
Propiedades
Fórmula molecular |
C12H32CeO4 |
|---|---|
Peso molecular |
380.50 g/mol |
Nombre IUPAC |
cerium;propan-2-ol |
InChI |
InChI=1S/4C3H8O.Ce/c4*1-3(2)4;/h4*3-4H,1-2H3; |
Clave InChI |
BXSSQHCSSBJNIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)

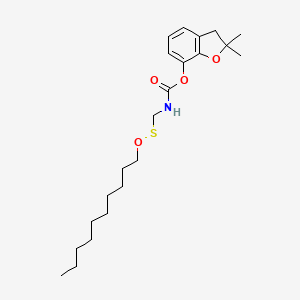
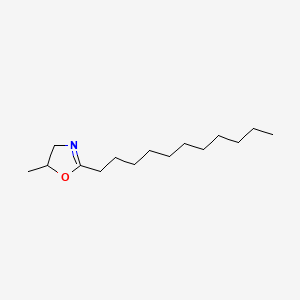
![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)
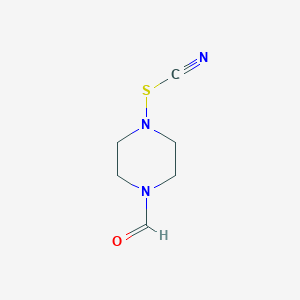
![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)
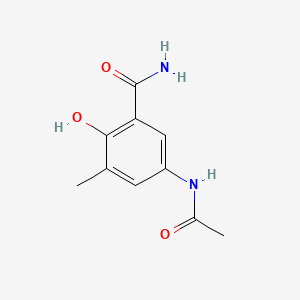



![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)
